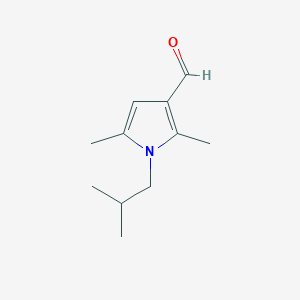![molecular formula C24H30N4O4S2 B2493761 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide CAS No. 392321-37-8](/img/structure/B2493761.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Adamantane derivatives, including those involving 1,3,4-thiadiazole, have been synthesized through various methods. A notable approach involves the reaction of morpholin-4-amine and adamantan-1-amine with methacryloyl isothiocyanate to create new thiadiazin-4-one derivatives with significant antiradical and anti-inflammatory activity (Kulakov et al., 2015). Furthermore, microwave-assisted synthesis has been employed for the efficient creation of triazolo[3,4-b][1,3,4]thiadiazoles, demonstrating the versatility of synthesis methods for these compounds (El-Emam et al., 2007).
Molecular Structure Analysis
The molecular structure of adamantane derivatives and related compounds has been a subject of extensive study, utilizing techniques such as X-ray crystallography to determine the spatial arrangement and bonding patterns. These studies reveal the intricacies of intra- and intermolecular interactions, providing insight into the compounds' stability and reactivity (El-Emam et al., 2020).
Chemical Reactions and Properties
Adamantane derivatives exhibit a range of chemical reactions, influenced by their robust framework and functional groups. The presence of thiadiazole and morpholine groups contributes to their chemical versatility, allowing for reactions such as amidoalkylation, which leads to novel compounds with potential antimicrobial activity (Toshmurodov et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. These properties are often determined through empirical studies, including spectroscopic and crystallographic analysis, to assess their stability and potential for various applications (Banu et al., 2013).
Mécanisme D'action
Target of Action
Similar adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized for their potential anti-dengue virus (denv) activity . Therefore, it’s possible that this compound could also target DENV or similar viruses.
Mode of Action
It’s known that similar compounds have been synthesized to inhibit the denv . The inhibition could be due to the compound’s interaction with the virus’s proteins, thereby preventing the virus from replicating or infecting host cells.
Biochemical Pathways
Given its potential anti-denv activity, it’s likely that it affects the pathways related to viral replication and infection .
Result of Action
If it indeed targets denv, the result of its action would likely be the inhibition of the virus’s ability to replicate or infect host cells .
Propriétés
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S2/c1-27(21(29)19-2-4-20(5-3-19)34(30,31)28-6-8-32-9-7-28)23-26-25-22(33-23)24-13-16-10-17(14-24)12-18(11-16)15-24/h2-5,16-18H,6-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYQUYDNALLBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B2493681.png)
![3-(4-Methoxyphenoxy)-1-[2-benzylbenzimidazolyl]propan-2-ol](/img/structure/B2493683.png)



![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2493691.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2493692.png)



![2-(thiophen-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2493698.png)
